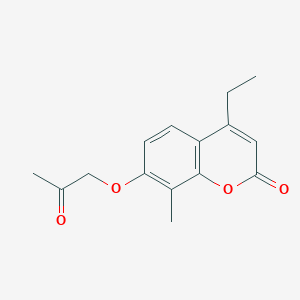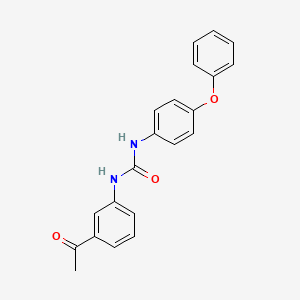
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants, and they possess a wide range of biological activities. Coumarin 151 is a synthetic coumarin derivative that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is not fully understood, but it is believed to be mediated by its ability to interact with cellular components such as proteins and DNA. 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 in lab experiments is its fluorescent properties, which make it useful for imaging applications. It is also relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, one limitation of using 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is its potential toxicity at high concentrations. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are many potential future directions for the study of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151. One area of research could be to further investigate its antioxidant and anti-inflammatory properties and their potential therapeutic applications. Another area of research could be to study its effects on other cellular processes, such as autophagy and DNA repair. Additionally, the development of new fluorescent probes based on 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 could lead to new imaging tools for studying biological systems.
Synthesis Methods
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 can be synthesized by reacting ethyl acetoacetate with 4-methyl-7-hydroxycoumarin in the presence of a base, followed by esterification with 2-bromo-1-chloropropane. The resulting product is then treated with potassium carbonate and 2-bromoethanol to yield 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151. The synthesis of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits green light when excited with UV light, making it useful for imaging applications. 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has also been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. These properties make it a valuable tool for studying various biological processes, including cell signaling, oxidative stress, and cancer biology.
properties
IUPAC Name |
4-ethyl-8-methyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-11-7-14(17)19-15-10(3)13(6-5-12(11)15)18-8-9(2)16/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYZDEDYMIEROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)
![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5719398.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5719405.png)

![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)
![N-(4-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5719428.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)